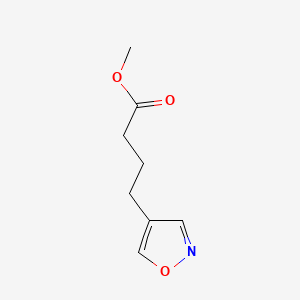
Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium is a coordination compound that features a cobalt ion coordinated to a phenol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium typically involves the following steps:
Diazotization: The starting material, 2-(phenylamino)-1-naphthalenyl, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dinitrophenol to form the azo compound.
Complexation: The azo compound is reacted with a cobalt salt (such as cobalt chloride) under specific conditions to form the cobalt complex.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized phenol derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives depending on the substituent used.
Applications De Recherche Scientifique
Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry studies.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mécanisme D'action
The mechanism of action of Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium involves its interaction with molecular targets through coordination bonds. The cobalt ion can interact with various biological molecules, potentially altering their function. The azo group can also participate in redox reactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methyl, 4,6-dinitro-: Similar structure but with a methyl group instead of the azo group.
2,4-Dinitrophenol: Lacks the azo and cobalt components but shares the dinitrophenol structure.
Uniqueness
Cobaltate(1-), bis(2,4-dinitro-6-((2-(phenylamino)-1-naphthalenyl)azo)phenolato(2-))-, sodium is unique due to the presence of both the azo group and the cobalt ion, which confer distinct chemical and physical properties. This combination allows for diverse applications in various fields, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
125378-91-8 |
|---|---|
Formule moléculaire |
C44H28CoN10NaO10- |
Poids moléculaire |
938.691 |
Nom IUPAC |
sodium;cobalt;[1-[(2E)-2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalen-2-yl]-phenylazanide |
InChI |
InChI=1S/2C22H15N5O5.Co.Na/c2*28-22-19(12-16(26(29)30)13-20(22)27(31)32)24-25-21-17-9-5-4-6-14(17)10-11-18(21)23-15-7-2-1-3-8-15;;/h2*1-13H,(H2,23,24,25,28);;/q;;;+1/p-2 |
Clé InChI |
UFCKOHZGKJMBRB-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)[N-]C2=C(C3=CC=CC=C3C=C2)NN=C4C=C(C=C(C4=O)[N+](=O)[O-])[N+](=O)[O-].C1=CC=C(C=C1)[N-]C2=C(C3=CC=CC=C3C=C2)NN=C4C=C(C=C(C4=O)[N+](=O)[O-])[N+](=O)[O-].[Na+].[Co] |
Synonymes |
Cobaltate(1-), bis[2,4-dinitro-6-[[2-(phenylamino) -1-naphthalenyl]azo]phenolato(2-)]-, sodium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)


